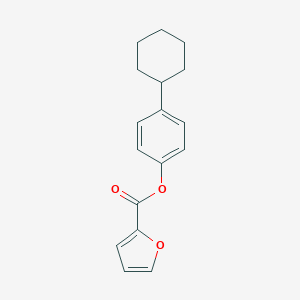

4-Cyclohexylphenyl 2-furoate

Beschreibung

4-Cyclohexylphenyl 2-furoate is an ester derivative comprising a furan-2-carboxylate group linked to a substituted phenyl ring. The cyclohexyl substituent at the para-position of the phenyl ring distinguishes it from simpler aryl furoates, such as methyl or ethyl 2-furoate. This structural modification confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which may influence its applications in pharmaceuticals, agrochemicals, or materials science.

Eigenschaften

Molekularformel |

C17H18O3 |

|---|---|

Molekulargewicht |

270.32g/mol |

IUPAC-Name |

(4-cyclohexylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C17H18O3/c18-17(16-7-4-12-19-16)20-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2 |

InChI-Schlüssel |

WCKSMLZHIXRFSG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Kanonische SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Comparison with Alkyl/Aryl 2-Furoates

- Methyl 2-furoate (1) and Ethyl 2-furoate (2): These simpler esters lack the bulky cyclohexylphenyl group. Odor profiling reveals that ethyl 2-furoate exhibits intense "sweet," "acid," and "urinous" notes, while methyl 2-furoate shares a "decayed" odor profile with allyl 2-furoate (3) . The absence of aromatic or cycloaliphatic substituents in these analogs likely reduces their thermal stability and lipophilicity compared to 4-cyclohexylphenyl 2-furoate.

Allyl 2-furoate (3) :

The alkenyl group in allyl 2-furoate introduces reactivity (e.g., susceptibility to oxidation) absent in 4-cyclohexylphenyl 2-furoate. This contrast highlights how steric shielding from the cyclohexyl group may enhance stability in the latter .- Diloxanide Furoate: A pharmacologically relevant analog, diloxanide furoate (4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate), features a dichloroacetamido substituent on the phenyl ring. This polar group facilitates its use as an antiparasitic agent, whereas the non-polar cyclohexyl group in 4-cyclohexylphenyl 2-furoate may favor applications requiring membrane permeability or hydrophobic interactions .

Comparison with Cyclohexyl-Containing Compounds

- Its phosphonofluoridate group confers neurotoxic properties, contrasting with the ester functionality of 4-cyclohexylphenyl 2-furoate. The latter’s lack of reactive phosphorus centers suggests lower toxicity and broader compatibility in industrial formulations .

- Ethyl 6-(4-Ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate: This cyclohexenone derivative incorporates both furan and ethoxyphenyl groups. Its anticonvulsant and antitumor activities suggest that 4-cyclohexylphenyl 2-furoate could similarly exhibit bioactivity modulated by the furan ring and cyclohexyl steric effects .

Key Research Findings and Data

Physicochemical Properties

Odor and Sensory Profiles

- Ethyl 2-furoate’s "urinous" odor contrasts sharply with the "decayed" notes of methyl/allyl analogs . The cyclohexylphenyl group in 4-cyclohexylphenyl 2-furoate may suppress volatile emissions, reducing odor intensity compared to smaller esters.

Q & A

Q. What are the common synthetic routes for preparing 4-cyclohexylphenyl 2-furoate, and what methodological considerations are critical for optimizing yield?

A typical synthesis involves esterification between 2-furoic acid derivatives and 4-cyclohexylphenol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reaction temperature (e.g., 60°C), duration (8–12 hours), and purification via distillation or recrystallization from hexane . Yield optimization requires monitoring reagent stoichiometry and avoiding side reactions, such as hydrolysis of the ester bond under prolonged acidic conditions.

Q. Which analytical techniques are most effective for identifying and quantifying 4-cyclohexylphenyl 2-furoate in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with polar stationary phases (e.g., DB-Wax columns) is widely used, leveraging retention indices (e.g., 1533–1612) and fragmentation patterns for identification . Quantification requires calibration against pure standards and matrix-matched controls to account for interference from co-eluting compounds, as demonstrated in studies on ethyl 2-furoate in wine volatiles .

Q. How do structural features of 4-cyclohexylphenyl 2-furoate influence its physicochemical properties, such as solubility and thermal stability?

The cyclohexyl group enhances hydrophobicity, reducing aqueous solubility, while the ester moiety contributes to moderate polarity. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), with degradation pathways influenced by steric hindrance from the bulky cyclohexyl substituent. Comparative data from structurally similar compounds (e.g., 4-bromo derivatives) suggest boiling points near 490°C under ambient pressure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data regarding environmental or experimental factors affecting 4-cyclohexylphenyl 2-furoate stability?

Discrepancies in degradation rates (e.g., pH- or temperature-dependent hydrolysis) require controlled replication studies with strict parameter isolation. For example, multivariate analysis of malolactic fermentation (MLF) effects on furan esters revealed that yeast strain variability had negligible impact, whereas MLF induction significantly altered concentrations . Statistical tools (e.g., ANOVA) and accelerated stability testing under controlled oxygen/light exposure are recommended.

Q. What advanced spectroscopic or computational methods are recommended for elucidating the crystal structure and electronic properties of 4-cyclohexylphenyl 2-furoate?

Single-crystal X-ray diffraction (XRD) provides definitive structural data, while density functional theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational modes. Cross-validation with experimental FT-IR and Raman spectra is critical, as shown in studies on chlorophenyl benzoate derivatives . NIST databases should be consulted for reference spectral data .

Q. In experimental design for studying degradation pathways, what variables should be prioritized to ensure reproducibility?

Key variables include solvent polarity, catalytic impurities (e.g., trace metals), and exposure to UV light. For example, accelerated aging studies with HPLC monitoring can isolate hydrolysis vs. oxidative degradation mechanisms. Method validation should follow ICH guidelines, incorporating forced degradation under extreme conditions (e.g., 40°C/75% RH) .

Q. How does the choice of catalyst impact stereochemical outcomes in the synthesis of 4-cyclohexylphenyl 2-furoate, and what analytical methods confirm this?

Acid catalysts (e.g., H₂SO₄) typically yield racemic mixtures, whereas enzymatic catalysts (e.g., lipases) may induce stereoselectivity. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomers, as demonstrated in esterification studies of similar furan derivatives . Nuclear Overhauser effect (NOE) NMR experiments further clarify spatial arrangements in complex stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.